

# The Biological Versatility of the Pyrazole Scaffold in Modern Drug Discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(Difluoromethyl)-1-Methyl-1H-pyrazol-5-ol

**Cat. No.:** B177748

[Get Quote](#)

## Executive Summary

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.<sup>[1][2]</sup> Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, have established it as a "privileged scaffold."<sup>[3][4][5]</sup> This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole-containing compounds, intended for researchers, medicinal chemists, and drug development professionals. We will explore the key therapeutic areas where pyrazoles have made a significant impact, delve into the molecular mechanisms of action, detail structure-activity relationships, and provide validated experimental protocols for their evaluation. This document is designed not merely as a review, but as a functional guide to understanding and leveraging the pyrazole core in the design of next-generation therapeutics.

## The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

First synthesized by Ludwig Knorr in 1883, the pyrazole ring is a bioisostere for various aromatic and heterocyclic systems, offering a strategic advantage in drug design.<sup>[1]</sup> Its structure allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties.<sup>[6]</sup> Unlike more lipophilic arenes like benzene, the pyrazole nucleus can reduce lipophilicity and improve water solubility, while also acting as both a hydrogen bond donor and acceptor, enhancing target-binding interactions.<sup>[7]</sup> This versatility

has led to the development of numerous FDA-approved drugs across a wide spectrum of diseases, including the anti-inflammatory agent Celecoxib, the anti-cancer drug Ruxolitinib, and the anti-obesity drug Rimonabant.[5][6][7]

## Key Biological Activities and Mechanisms of Action

The therapeutic potential of pyrazole derivatives is remarkably broad, spanning anti-inflammatory, anticancer, antimicrobial, and other activities.[1][6][8]

### Anti-inflammatory Activity: Selective COX-2 Inhibition

The most prominent example of a pyrazole-based anti-inflammatory drug is Celecoxib.[9][10] Its mechanism hinges on the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated at sites of inflammation that is responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[11][12] Unlike non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme (which has a protective role in the gastric mucosa), Celecoxib's selectivity for COX-2 reduces the risk of gastrointestinal side effects.[10][12] This selectivity is achieved because its sulfonamide side chain binds to a hydrophilic pocket present in COX-2 but not in COX-1.[10]



[Click to download full resolution via product page](#)

Caption: Mechanism of Celecoxib as a selective COX-2 inhibitor.

### Anticancer Activity: Targeting Cellular Proliferation and Survival

Pyrazole derivatives have emerged as powerful agents in oncology, primarily through the inhibition of protein kinases that are critical for cancer cell growth and survival.[2][13][14][15]

The JAK/STAT signaling pathway is crucial for cell growth and immunity, and its abnormal activation is linked to various cancers and inflammatory diseases.[16][17] Pyrazole-based compounds, such as Ruxolitinib, are potent inhibitors of JAK1 and JAK2.[18][19] Ruxolitinib binds to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation and subsequent activation of STAT proteins, which in turn halts the transcription of genes involved in proliferation and inflammation.[16] The design of these inhibitors often involves a pyrazole core linked to a pyrrolo[2,3-d]pyrimidine scaffold.[18]



[Click to download full resolution via product page](#)

Caption: Pyrazole-based inhibition of the JAK/STAT signaling pathway.

Deregulation of the cell cycle is a hallmark of cancer, and CDKs are central regulators of this process.[\[20\]](#) Pyrazole scaffolds have been instrumental in developing inhibitors for various CDKs, particularly CDK2, CDK4, and CDK6.[\[20\]](#)[\[21\]](#)[\[22\]](#) These inhibitors compete with ATP to bind to the kinase domain of the CDK/cyclin complex, preventing the phosphorylation of target proteins like the retinoblastoma protein (Rb). This action induces cell cycle arrest, typically at the G1/S transition, and can trigger apoptosis.[\[21\]](#)[\[22\]](#)[\[23\]](#)

Table 1: Examples of Pyrazole-based Kinase Inhibitors and Their Targets

| Compound Class        | Target Kinase | Example Compound | IC <sub>50</sub>     | Reference                                 |
|-----------------------|---------------|------------------|----------------------|-------------------------------------------|
| Pyrazole-Indole       | CDK2          | Compound 33      | 0.074 μM             | <a href="#">[13]</a>                      |
| Pyrazole Carbaldehyde | PI3K          | Compound 43      | 0.25 μM (MCF7 cells) | <a href="#">[13]</a>                      |
| 4-Amino-(1H)-pyrazole | JAK1/2/3      | Compound 3f      | 3.4, 2.2, 3.5 nM     | <a href="#">[16]</a> <a href="#">[17]</a> |
| Pyrazoyl Urea         | p38 MAPK      | BIRB-796         | -                    | <a href="#">[18]</a> <a href="#">[24]</a> |

| Polysubstituted Pyrazole | DNA Intercalator | Compound 59 | 2 μM (HepG2 cells) |[\[13\]](#) |

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer.[\[25\]](#) Pyrazole urea-based compounds have been developed as potent p38 MAPK inhibitors.[\[24\]](#) These inhibitors function as Type II inhibitors, binding to an allosteric site and stabilizing the kinase in an inactive "DFG-out" conformation, which prevents ATP binding and subsequent kinase activation.[\[18\]](#)[\[25\]](#)

## Antimicrobial Activity

The pyrazole scaffold is also prevalent in compounds with significant antibacterial and antifungal properties.[\[26\]](#)[\[27\]](#)[\[28\]](#) These derivatives have shown efficacy against a range of pathogens, including drug-resistant strains like Methicillin-resistant *Staphylococcus aureus*

(MRSA).[3][29][30] While mechanisms can vary, some pyrazole derivatives are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication.[30]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Class         | Target Organism        | Activity Metric (MIC)         | Reference |
|------------------------|------------------------|-------------------------------|-----------|
| 1,3-diphenyl pyrazoles | S. aureus, E. coli     | 1–8 µg/mL                     | [30]      |
| Hydrazones             | C. albicans, S. aureus | 2.9–7.8 µg/mL, 62.5–125 µg/mL | [26]      |

| Pyrazole-thiazole hybrids | MRSA | <0.2 µM (MBC) | [30] |

## Other Activities: Agrochemicals and CNS Agents

Beyond human therapeutics, pyrazole derivatives are widely used in agriculture as herbicides and insecticides.[6][31] They often target enzymes unique to plants or insects, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants.[31] In neuroscience, pyrazole derivatives like Rimonabant were developed as cannabinoid receptor 1 (CB1) antagonists, demonstrating the scaffold's ability to interact with G-protein coupled receptors.[6][32][33][34]

## Principles of Structure-Activity Relationship (SAR)

The design of potent and selective pyrazole-based drugs relies on a deep understanding of SAR. Key structural modifications on the pyrazole ring dictate the compound's biological activity.[15]

- Substitution at N1: This position is critical for tuning selectivity and pharmacokinetic properties. Large or aromatic substituents at N1 are often found in kinase inhibitors and CB1 antagonists.[32][33]
- Substitution at C3: This position frequently bears groups capable of hydrogen bonding, such as carboxamides or ureas, which are crucial for anchoring the molecule into the active site of the target protein.[32][33]

- Substitution at C5: This position often accommodates a substituted phenyl ring or other bulky lipophilic groups that can occupy hydrophobic pockets within the target, significantly enhancing potency.[32][33]

For example, in the development of CB1 antagonists, potent activity required a para-substituted phenyl ring at the C5 position, a carboxamide at the C3 position, and a 2,4-dichlorophenyl group at the N1 position.[32][33]

## Key Experimental Protocols

The translation of pyrazole chemistry into biologically active leads requires robust and validated experimental workflows.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for pyrazole-based drug discovery.

## General Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common and versatile method for synthesizing the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.<sup>[6]</sup> This approach allows for significant diversity in the final product.

Methodology:

- Reactant Preparation: Dissolve one equivalent of a substituted 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) in a suitable solvent such as ethanol or acetic acid.
- Hydrazine Addition: Add 1.1 equivalents of a substituted hydrazine (e.g., phenylhydrazine) to the solution. The choice of hydrazine determines the N1 substituent on the final pyrazole ring.
- Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality Note: Heating provides the activation energy needed for the initial condensation and subsequent cyclization/dehydration steps.
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
- Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure trisubstituted pyrazole.

## In Vitro Assay for Kinase Inhibition (General Protocol)

This protocol describes a general method for determining the  $IC_{50}$  of a pyrazole compound against a target protein kinase using a fluorescence-based assay.

### Materials:

- Purified recombinant target kinase.
- Specific peptide substrate for the kinase.
- ATP (Adenosine triphosphate).
- Test pyrazole compounds dissolved in DMSO.
- Kinase assay buffer (e.g., Tris-HCl,  $MgCl_2$ , DTT).
- Fluorescence-based kinase assay kit (e.g., ADP-Glo™).
- 384-well microplates.

**Procedure:**

- Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations (e.g., from 100  $\mu$ M to 1 nM).
- Reaction Setup: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at its various concentrations. Allow a brief pre-incubation period (10-15 minutes). **Causality Note:** This pre-incubation allows the inhibitor to bind to the kinase before the competitive substrate (ATP) is introduced.
- Initiate Reaction: Add a solution of ATP to each well to start the kinase reaction. The final ATP concentration should be at or near its  $K_m$  value for the specific kinase to ensure competitive binding conditions.
- Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction and measure the remaining ATP or the generated ADP using a fluorescence-based detection reagent as per the kit manufacturer's instructions. The signal is inversely proportional to kinase activity.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the  $IC_{50}$  value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

## Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a pyrazole compound that prevents visible growth of a target microorganism.

**Materials:**

- Test pyrazole compounds dissolved in DMSO.
- Bacterial or fungal strain of interest.

- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).
- Sterile 96-well microplates.
- Positive control antibiotic (e.g., Ciprofloxacin) and negative control (DMSO).

#### Procedure:

- Inoculum Preparation: Prepare a standardized suspension of the microorganism from an overnight culture, adjusted to a specific optical density (e.g., 0.5 McFarland standard).
- Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium.
- Inoculation: Add the standardized microbial inoculum to each well.
- Controls: Include wells with medium and inoculum only (growth control), medium only (sterility control), and a standard antibiotic (positive control).
- Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
- MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

## Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biological challenges.<sup>[3]</sup> Its continued prevalence in newly approved drugs underscores its metabolic stability and versatile binding capabilities.<sup>[3][7]</sup> Future research will likely focus on several key areas: expanding the application of pyrazoles against novel biological targets, particularly within the "dark kinase"; designing pyrazole-based PROTACs (Proteolysis Targeting Chimeras) to induce targeted protein degradation rather than just inhibition; and leveraging computational methods and machine learning to predict the biological activities of novel pyrazole derivatives more accurately.<sup>[15][35]</sup> The rich history and proven

success of this scaffold ensure that it will remain a central element in the drug discovery toolbox for the foreseeable future.

## References

- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [\[Link\]](#))
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. (URL: [\[Link\]](#))
- Celecoxib - Wikipedia. (URL: [\[Link\]](#))
- Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [\[Link\]](#))
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [\[Link\]](#))
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Public
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [\[Link\]](#))
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [\[Link\]](#))
- Journal of Chemical Health Risks "Review on Biological Activities of Pyrazole Deriv
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (URL: [\[Link\]](#))
- Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candid
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (URL: [\[Link\]](#))
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: [\[Link\]](#))
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate | Journal of Medicinal Chemistry - ACS Public
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Tre
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [\[Link\]](#))
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: [\[Link\]](#))

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (URL: [\[Link\]](#))
- Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
- Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
- (PDF)
- Synthesis, crystal structure, and activity of pyrazole inhibitors of p38 map kinase. (URL: [\[Link\]](#))
- Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv
- Mini review on anticancer activities of Pyrazole Deriv
- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (URL: [\[Link\]](#))
- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [\[Link\]](#))
- What is the mechanism of Celecoxib?
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Public
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - ProQuest. (URL: [\[Link\]](#))
- 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (URL: [\[Link\]](#))
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (URL: [\[Link\]](#))
- Antibacterial pyrazoles: tackling resistant bacteria. - Semantic Scholar. (URL: [\[Link\]](#))
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [\[Link\]](#))
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (URL: [\[Link\]](#))
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (URL: [\[Link\]](#))
- Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 | Journal of Medicinal Chemistry - ACS Public
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [\[Link\]](#))

- Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents - ResearchG
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
- Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Public
- Examples of pyrazole-containing drugs and their pharmacological activities.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [jchr.org](http://jchr.org) [jchr.org]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgrx.org]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [tandfonline.com](http://tandfonline.com) [tandfonline.com]

- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [pubs.acs.org](#) [pubs.acs.org]
- 18. [mdpi.com](#) [mdpi.com]
- 19. [mdpi.com](#) [mdpi.com]
- 20. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. [researchgate.net](#) [researchgate.net]
- 23. [mdpi.com](#) [mdpi.com]
- 24. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [pubs.acs.org](#) [pubs.acs.org]
- 26. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 28. [meddocsonline.org](#) [meddocsonline.org]
- 29. Antibacterial pyrazoles: tackling resistant bacteria. | Semantic Scholar [semanticscholar.org]
- 30. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 31. [pubs.acs.org](#) [pubs.acs.org]
- 32. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. [pubs.acs.org](#) [pubs.acs.org]
- 34. [pubs.acs.org](#) [pubs.acs.org]
- 35. [researchgate.net](#) [researchgate.net]

- To cite this document: BenchChem. [The Biological Versatility of the Pyrazole Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b177748#biological-activity-of-pyrazole-compounds\]](https://www.benchchem.com/product/b177748#biological-activity-of-pyrazole-compounds)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)